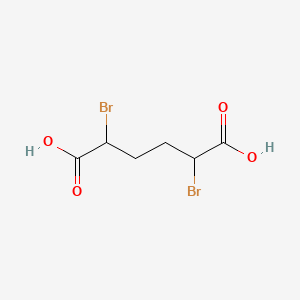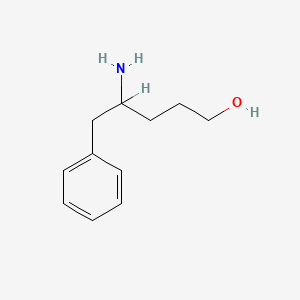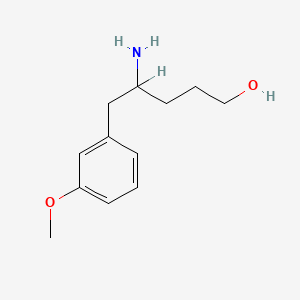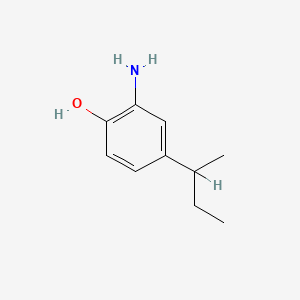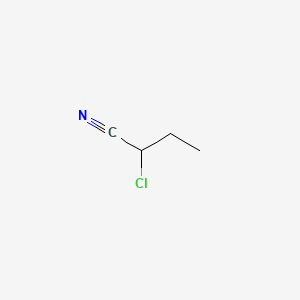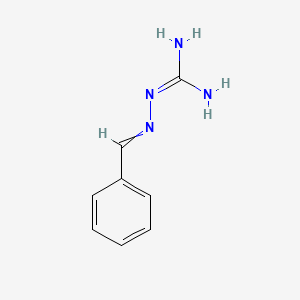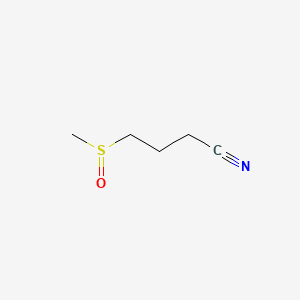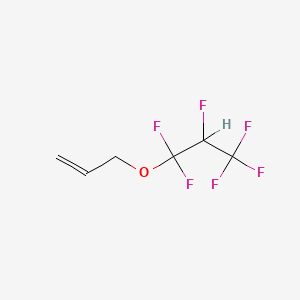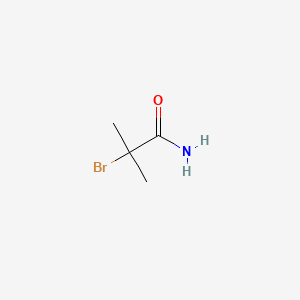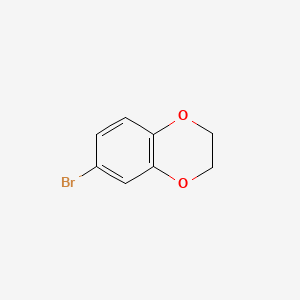
6-ブロモ-1,4-ベンゾジオキサン
概要
説明
6-Bromo-1,4-benzodioxane (6-Br-1,4-BD) is an organic compound belonging to the class of benzodioxanes. It is a colorless crystalline solid with a molecular weight of 260.14 g/mol. 6-Br-1,4-BD is a versatile organic compound that has been widely used in numerous fields such as organic synthesis, medicinal chemistry, and biochemistry. It can be used as a starting material for the synthesis of various heterocyclic compounds, as a catalyst in organic reactions, as a reagent in biochemistry, and as a ligand in coordination chemistry.
科学的研究の応用
キラルジホスフィンの合成
6-ブロモ-1,4-ベンゾジオキサン: は、SYNPHOS や DIFLUORPHOS などのキラルジホスフィンの合成における出発試薬として使用されます 。これらのキラルジホスフィンは、医薬品、農薬、およびファインケミカルで使用されるエナンチオマー的に純粋な物質を製造するために不可欠な不斉触媒において重要な役割を果たします。
アルコキシカルボニル化反応
この化合物は、一酸化炭素の存在下でナトリウムtert-ブトキシドとのアルコキシカルボニル化反応を起こし、2,3-ジヒドロ-ベンゾ[1,4]ジオキシン-6-カルボン酸tert-ブチルエステルを生成します 。この反応は、特に新規エステルおよびカルボン酸の開発における有機合成の分野で重要です。
材料科学
材料科学において、6-ブロモ-1,4-ベンゾジオキサンは、その独特の構造特性と、さらなる官能基化を可能にする臭素原子の存在により、電子機器およびフォトニクスにおける潜在的な用途を持つ新素材を設計するための前駆体となりえます .
医薬品化学
臭素化ベンゾジオキサン構造は、その潜在的な生物活性について頻繁に検討されています。医薬品化学において、これは、潜在的な薬物候補を含むさまざまな生物活性分子の合成のための構成要素として役立ちます .
環境科学
環境科学の研究者は、6-ブロモ-1,4-ベンゾジオキサンの分解生成物を調査して、その環境運命と影響を理解し、環境試料からの検出と除去方法を開発しています .
分析化学
その明確な化学的特性により、6-ブロモ-1,4-ベンゾジオキサンは、分析化学において、分析方法の開発と分析機器の校正のための標準物質または参照物質として使用できます .
化学教育
化学教育において、この化合物は、有機化学を学ぶ学生や研究者に対して、臭素化やアルコキシカルボニル化などのさまざまな有機合成技術と反応を実証するために使用できます .
農業化学
最後に、農業化学において、6-ブロモ-1,4-ベンゾジオキサンの誘導体は、他の官能基で置換できる臭素原子の反応性により、農薬や除草剤などの農薬の前駆体としての潜在的な用途について調査されています .
Safety and Hazards
6-Bromo-1,4-benzodioxane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
作用機序
Target of Action
It’s known that the compound is an aryl halide . Aryl halides are often used in organic chemistry as intermediates in the synthesis of various other compounds. They can participate in various types of reactions, including substitution and coupling reactions, which can lead to a wide range of products.
Mode of Action
6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester .
Biochemical Pathways
It’s known that 6-bromo-1,4-benzodioxane may be used as a starting reagent in the synthesis of chiral diphosphines (synphos and difluorphos) . Diphosphines are important ligands in the field of homogeneous catalysis.
Pharmacokinetics
The compound has a boiling point of 259-260 °c (lit) and a density of 1598 g/mL at 25 °C (lit) . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of chiral diphosphines suggests it can contribute to the formation of complex structures .
生化学分析
Biochemical Properties
6-Bromo-1,4-benzodioxane plays a role in various biochemical reactions due to its reactivity as an aryl halide. It undergoes alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the electrophilic bromine atom, which can participate in substitution reactions with nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,4-benzodioxane may change over time due to its stability and degradation. The compound has a boiling point of 259-260°C and a density of 1.598 g/mL at 25°C . Its stability under various conditions can influence its long-term effects on cellular function in both in vitro and in vivo studies. Understanding the temporal effects of 6-Bromo-1,4-benzodioxane is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of 6-Bromo-1,4-benzodioxane vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 6-Bromo-1,4-benzodioxane may cause toxic effects, including skin and respiratory irritation . Determining the threshold effects and safe dosage levels is essential for its use in experimental studies.
Metabolic Pathways
6-Bromo-1,4-benzodioxane is involved in metabolic pathways that include its transformation into various metabolites. The compound undergoes alkoxycarbonylation reactions, which are catalyzed by enzymes and require cofactors such as sodium tert-butoxide and carbon monoxide . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells.
特性
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCURAJBHDNUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200310 | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52287-51-1 | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-1,4-BENZODIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

